molecular formula C11H22N2S B13329398 N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine

N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine

Cat. No.: B13329398
M. Wt: 214.37 g/mol
InChI Key: FVKXUXYMJGPYHX-UHFFFAOYSA-N
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Description

N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine: is a synthetic organic compound that features a piperidine ring substituted with methyl groups and a thietan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,4-dimethylpiperidine.

    Introduction of the Thietan-3-amine Moiety: The thietan-3-amine group is introduced via a nucleophilic substitution reaction. This involves reacting the piperidine derivative with a thietan-3-amine precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine or thietan-3-amine derivatives.

Scientific Research Applications

N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The compound may:

    Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.

    Pathway Involvement: Influence biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1,4-Dimethylpiperidin-4-yl)methanamine: A structurally similar compound with a piperidine ring and methyl groups.

    N,N-Dimethylpyridin-4-amine: Another compound with similar functional groups but different ring structure.

Uniqueness

N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine is unique due to its combination of a piperidine ring and a thietan-3-amine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H22N2S

Molecular Weight

214.37 g/mol

IUPAC Name

N-[(1,4-dimethylpiperidin-4-yl)methyl]thietan-3-amine

InChI

InChI=1S/C11H22N2S/c1-11(3-5-13(2)6-4-11)9-12-10-7-14-8-10/h10,12H,3-9H2,1-2H3

InChI Key

FVKXUXYMJGPYHX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C)CNC2CSC2

Origin of Product

United States

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